3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
Overview
Description
3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, also known as 3-Chloro-3-methyl-1,2-benzenediamine, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and agricultural industries. It is a colorless solid that can be synthesized in several ways, including the reaction of 3-chloro-1,2-benzenediamine with methyl iodide or the reaction of 3-chloro-1,2-benzenediamine with methylthiourea in the presence of sodium hydroxide. This compound has been the subject of numerous scientific studies, and it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Hydrolysis and Tautomerism Studies
- Iwanami et al. (1964) studied compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, focusing on their hydrolysis and tautomerism between enamine and ketimine forms (Iwanami et al., 1964).
Neuroprotective Agent for Ischemia-Reperfusion Damage
- Kim et al. (2002) researched KR-31543, a neuroprotective agent for ischemia-reperfusion damage, which contains a related chemical structure (Kim et al., 2002).
Novel Synthesis Approaches
- Liu et al. (2010) developed a novel approach for preparing compounds such as [3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Liu et al., 2010).
Calcium Channel Antagonist Activity
- Shahrisa et al. (2011) synthesized new compounds, including 4-[2-chloro-2-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)vinyl]-substituted 1,4-dihydropyridines, to study their calcium channel blocking activity (Shahrisa et al., 2011).
Antimicrobial and Anticoccidial Activities
- Georgiadis (1976) explored the synthesis of compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and their antimicrobial and anticoccidial activities (Georgiadis, 1976).
properties
IUPAC Name |
3-chloro-2-N-methyl-2-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-16(9-10-5-7-17-8-6-10)13-11(14)3-2-4-12(13)15/h2-4,10H,5-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDODEELYNQSNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143577 | |
Record name | 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine | |
CAS RN |
1220021-22-6 | |
Record name | 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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